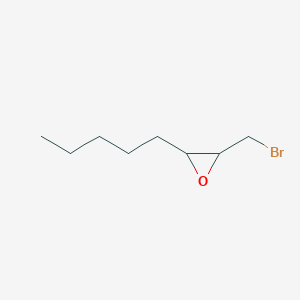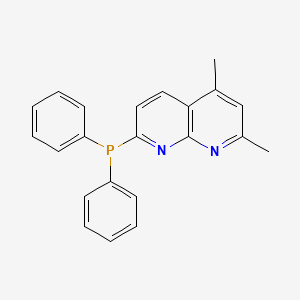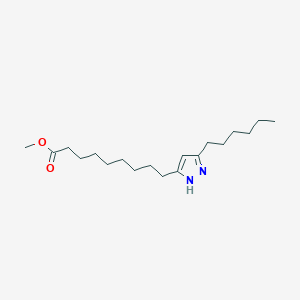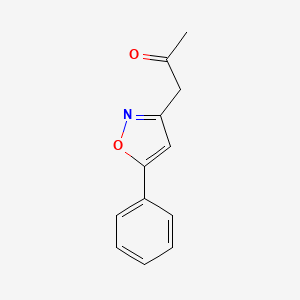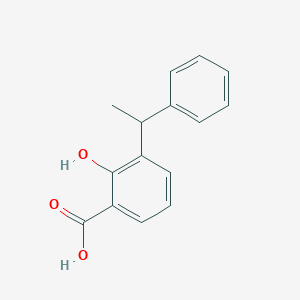
2-Hydroxy-3-(1-phenylethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(1-phenylethyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a hydroxyl group and a phenylethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1-phenylethyl)benzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of salicylic acid with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(1-phenylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of 2-Keto-3-(1-phenylethyl)benzoic acid.
Reduction: Formation of 2-Hydroxy-3-(1-phenylethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(1-phenylethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(1-phenylethyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.
3-Hydroxybenzoic acid: Studied for its antimicrobial properties.
4-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
2-Hydroxy-3-(1-phenylethyl)benzoic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
185160-22-9 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-hydroxy-3-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(14(12)16)15(17)18/h2-10,16H,1H3,(H,17,18) |
InChI-Schlüssel |
DZZPJWJPJJNWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


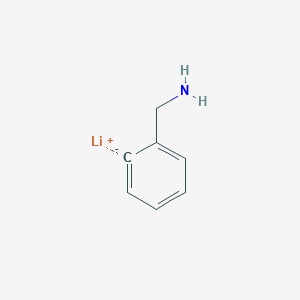
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)
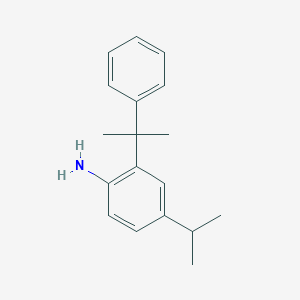
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
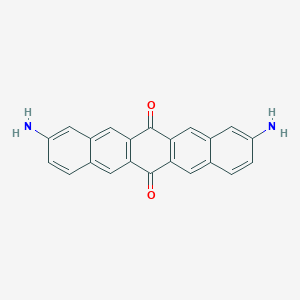
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)

